molecular formula C14H8F3NO4 B1295952 3-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde CAS No. 6961-57-5

3-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde

Cat. No.: B1295952
CAS No.: 6961-57-5
M. Wt: 311.21 g/mol
InChI Key: ATRVIOQTDTZEET-UHFFFAOYSA-N
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Description

3-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde is a benzaldehyde derivative featuring a nitro group (-NO₂) and a trifluoromethyl (-CF₃) substituent on the aromatic ring, with a phenoxy (-O-C₆H₅) group at the 3-position. These compounds are typically synthesized via nucleophilic aromatic substitution or condensation reactions, as seen in the preparation of similar hemiaminal derivatives involving benzaldehydes and aminopyrimidines . The trifluoromethyl and nitro groups are electron-withdrawing, enhancing electrophilic reactivity at the aldehyde group, which is critical for applications in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

3-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO4/c15-14(16,17)10-4-5-13(12(7-10)18(20)21)22-11-3-1-2-9(6-11)8-19/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRVIOQTDTZEET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30289740
Record name 3-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde
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Molecular Weight

311.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6961-57-5
Record name 6961-57-5
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Record name 3-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30289740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration Process

The initial step in the preparation involves the nitration of 4-(trifluoromethyl)phenol. This is achieved using a mixture of concentrated nitric acid and sulfuric acid, which facilitates the introduction of a nitro group at the desired position on the aromatic ring.

  • Reagents : Concentrated nitric acid, sulfuric acid.
  • Conditions : The reaction is typically carried out at low temperatures to control the rate of nitration and minimize side reactions.

Etherification

Following nitration, the nitrophenol is subjected to etherification with 3-bromobenzaldehyde. This step forms the target compound through nucleophilic aromatic substitution.

  • Reagents : 3-bromobenzaldehyde, potassium carbonate (as a base).
  • Conditions : The reaction is performed in a solvent such as dimethylformamide (DMF) at elevated temperatures (80–100°C) for several hours (12–24 hours).

Reaction Conditions and Yields

The overall yield of the synthesis can be influenced by several factors, including the stoichiometry of reactants, reaction time, and temperature. The following table summarizes optimal conditions for each step:

Step Reagents Conditions Yield (%)
Nitration Concentrated nitric acid, sulfuric acid Low temperature Variable
Etherification 3-bromobenzaldehyde, potassium carbonate DMF, 80–100°C, 12–24 hours Typically >70%

Characterization Techniques

Characterization of synthesized compounds is critical for confirming structure and purity. Common techniques employed include:

Chemical Reactions Analysis

Types of Reactions

3-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Amines, acidic or basic conditions depending on the desired product.

Major Products Formed

Scientific Research Applications

Proteomics

3-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde is utilized as a biochemical reagent in proteomics research. It interacts with proteins and other biological molecules, aiding in the study of protein functions and interactions. This application is vital for understanding cellular processes and developing new therapeutic strategies.

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it valuable in developing new compounds with potential pharmaceutical applications.

Medicinal Chemistry

This compound is investigated for its potential use in pharmaceuticals due to its diverse pharmacological properties. The presence of the nitro group and trifluoromethyl moiety enhances its biological activity, making it a candidate for drug development targeting various diseases.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For example, studies have shown that benzaldehyde derivatives can effectively combat bacterial strains such as E. coli and S. aureus. The introduction of electron-withdrawing groups like nitro enhances antibacterial activity by improving membrane penetration.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
This compoundE. coli15 µg/mLDisruption of cell membrane integrity
Similar DerivativeS. aureus10 µg/mLInhibition of cell wall synthesis

Anticancer Properties

The anticancer potential of this compound has been evaluated in several studies. Notably, it has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
This compoundMCF-7 (breast cancer)10Caspase activation
Similar Benzaldehyde DerivativeHeLa (cervical cancer)15Apoptosis induction

Anti-inflammatory Effects

Studies indicate that this compound can inhibit pro-inflammatory cytokines, such as TNF-α and IL-6. A recent study reported that compounds with similar structures exhibited up to 93% inhibition of inflammation at a concentration of 1 mM.

Antimicrobial Study

A comprehensive study investigated the effects of various substituted benzaldehydes on bacterial strains like E. coli and S. aureus. Results demonstrated that the introduction of nitro and trifluoromethyl groups significantly increased antimicrobial efficacy compared to unsubstituted benzaldehydes.

Anticancer Activity

In vitro studies on MCF-7 breast cancer cells revealed that this compound induced apoptosis at concentrations as low as 10 µM, highlighting its potential as a therapeutic agent against breast cancer.

Anti-inflammatory Research

A comparative analysis indicated that benzaldehyde derivatives with electron-withdrawing groups exhibited superior anti-inflammatory properties, leading to significant reductions in cytokine levels observed in treated models.

Mechanism of Action

The mechanism of action of 3-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde is largely dependent on the specific application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions to form more complex molecules. The nitro and trifluoromethyl groups can influence the reactivity and stability of the compound, making it useful in different synthetic pathways .

Comparison with Similar Compounds

Key Observations :

  • The phenoxy group in the target compound increases molecular weight by ~116 g/mol compared to 2-nitro-4-(trifluoromethyl)benzaldehyde, likely enhancing steric hindrance and reducing solubility in polar solvents .
  • The trifluoromethyl group in both the target compound and its analog (CAS: 109466-87-7) contributes to high thermal stability, as evidenced by the latter’s melting point (41–45°C) and predicted boiling point (273.8±40.0°C) .

Physicochemical Properties

Property This compound (Inferred) 2-Nitro-4-(trifluoromethyl)benzaldehyde 2-Nitrobenzaldehyde
Melting Point (°C) ~50–60 (estimated) 41–45 70–72 (literature value)
Boiling Point (°C) ~300–320 (predicted) 273.8±40.0 296 (literature value)
Density (g/cm³) ~1.5–1.6 (predicted) 1.496±0.06 1.328

Key Observations :

  • The phenoxy group likely elevates the melting point compared to 2-nitro-4-(trifluoromethyl)benzaldehyde due to increased molecular symmetry and π-π stacking interactions .
  • The trifluoromethyl group reduces polarity, as seen in the lower density of 2-nitro-4-(trifluoromethyl)benzaldehyde (1.496 g/cm³) compared to nitrobenzaldehyde analogs .

Biological Activity

3-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde is an organic compound notable for its potential biological activities. This compound, characterized by the presence of a nitro group and trifluoromethyl moiety, has garnered attention in medicinal chemistry due to its diverse pharmacological properties. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory effects, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14H8F3NO4
  • Molecular Weight : 319.22 g/mol
  • CAS Number : 6961-57-5

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, benzaldehyde derivatives have shown effectiveness against various bacterial strains. In a study focusing on substituted benzaldehydes, it was found that the introduction of electron-withdrawing groups enhances antibacterial activity by increasing the lipophilicity of the compound, thereby improving membrane penetration .

Anticancer Properties

The anticancer potential of this compound has been evaluated in several studies. A notable investigation demonstrated that similar compounds can induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, derivatives with trifluoromethyl groups have been shown to inhibit cancer cell proliferation effectively .

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
This compoundMCF-7 (breast cancer)10Caspase activation
Similar Benzaldehyde DerivativeHeLa (cervical cancer)15Apoptosis induction

Anti-inflammatory Effects

The anti-inflammatory activity of this compound is also noteworthy. Studies have indicated that benzaldehyde derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, a recent study reported that compounds with similar structures exhibited up to 93% inhibition of inflammation at a concentration of 1 mM .

Case Studies

  • Antimicrobial Study : A study investigated the effects of various substituted benzaldehydes on bacterial strains such as E. coli and S. aureus. The results showed that the introduction of nitro and trifluoromethyl groups significantly increased antimicrobial efficacy compared to unsubstituted benzaldehydes .
  • Anticancer Activity : In vitro studies on MCF-7 breast cancer cells revealed that this compound induced apoptosis at concentrations as low as 10 µM, highlighting its potential as a therapeutic agent against breast cancer .
  • Anti-inflammatory Research : A comparative analysis of various benzaldehyde derivatives indicated that those with electron-withdrawing groups exhibited superior anti-inflammatory properties, with significant reductions in cytokine levels observed in treated models .

Q & A

Basic: What are the recommended synthetic routes for 3-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde?

Methodological Answer:
The synthesis typically involves nucleophilic aromatic substitution (SNAr) between a nitro- and trifluoromethyl-substituted phenol derivative and a benzaldehyde precursor. A general approach includes:

  • Reacting 2-nitro-4-(trifluoromethyl)phenol with 3-bromobenzaldehyde under alkaline conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yields can be optimized by controlling stoichiometry (1:1.2 molar ratio of phenol to benzaldehyde) and using anhydrous solvents .

Advanced: How do electron-withdrawing groups (EWGs) on the phenoxy ring influence the compound’s reactivity in nucleophilic additions?

Methodological Answer:
The 2-nitro and 4-trifluoromethyl groups enhance the electrophilicity of the benzaldehyde moiety by:

  • Withdrawing electron density via resonance (-NO₂) and induction (-CF₃), increasing the carbonyl carbon’s susceptibility to nucleophilic attack.
  • Stabilizing transition states in reactions like Schiff base formation or Wittig reactions . Computational studies (DFT) show a 15–20% increase in electrophilicity compared to unsubstituted benzaldehyde derivatives .
  • Experimental validation: Higher yields (85–90%) in hydrazone formation compared to non-EWG analogs .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : Identify aldehyde proton (δ 9.8–10.2 ppm) and aromatic protons (δ 7.5–8.5 ppm). The trifluoromethyl group causes splitting in adjacent proton signals .
  • FTIR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .
  • HRMS : Validate molecular weight (expected [M+H]⁺: ~326.05 g/mol) and isotopic patterns from fluorine .

Advanced: How can computational modeling predict regioselectivity in further functionalization (e.g., nitration or halogenation)?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) assess charge distribution and frontier molecular orbitals:

  • The 3-position of the benzaldehyde ring is most electron-deficient, making it prone to electrophilic attack.
  • Nitro group meta-directing effects dominate over trifluoromethyl’s ortho/para influence in nitration reactions. Experimental data align with computed activation energies (ΔΔG‡ ~5 kcal/mol favoring meta-nitration) .

Basic: What are optimal storage conditions to prevent degradation?

Methodological Answer:

  • Store under argon in amber vials at –20°C to minimize oxidation of the aldehyde group.
  • Avoid prolonged exposure to moisture (use molecular sieves) and light, which can degrade the nitro group into nitroso derivatives .

Advanced: What strategies resolve contradictions in reported reaction yields for cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:
Discrepancies arise from:

  • Catalyst selection : Pd(PPh₃)₄ vs. Pd(OAc)₂ with SPhos ligands. The latter improves yields (75% vs. 50%) by reducing steric hindrance from the trifluoromethyl group .
  • Solvent effects : DME/H₂O mixtures enhance solubility of boronic acid partners compared to THF .
  • Temperature control : Microwave-assisted synthesis (100°C, 30 min) achieves higher conversions than traditional reflux .

Basic: How is the compound used as an intermediate in pharmaceutical research?

Methodological Answer:

  • Schiff base formation : React with primary amines (e.g., hydrazines) to generate triazole or imine derivatives for antimicrobial screening .
  • Wittig reactions : Convert the aldehyde to α,β-unsaturated ketones for kinase inhibitor development .

Advanced: What mechanistic insights explain unexpected byproducts in SNAr reactions?

Methodological Answer:
Byproducts (e.g., diaryl ethers) form due to:

  • Competing O- vs. C-alkylation : Steric hindrance from the trifluoromethyl group shifts preference toward O-alkylation (70:30 ratio) .
  • Incomplete deprotonation : Use stronger bases (e.g., NaH instead of K₂CO₃) to suppress side reactions .

Basic: How to troubleshoot low yields in purification steps?

Methodological Answer:

  • Column chromatography : Optimize solvent polarity (e.g., 3:1 hexane/ethyl acetate) to separate aldehyde from nitro-containing byproducts.
  • Recrystallization : Use ethanol/water mixtures (4:1) to isolate crystalline product .

Advanced: Can the trifluoromethyl group’s conformational rigidity impact biological activity?

Methodological Answer:

  • Molecular docking studies show the -CF₃ group enhances binding to hydrophobic enzyme pockets (e.g., COX-2) by 30% compared to -CH₃ analogs.
  • NMR NOE experiments confirm restricted rotation of the phenoxy group, stabilizing bioactive conformers .

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